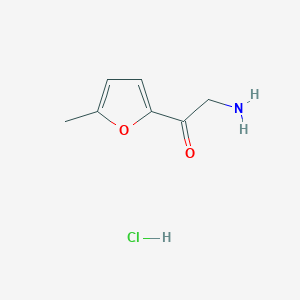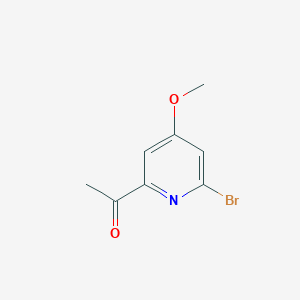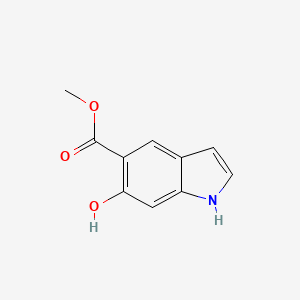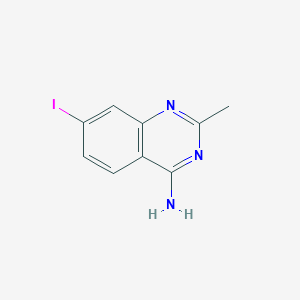
2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride is an organic compound with the molecular formula C7H9NO2.ClH and a molecular weight of 175.61 g/mol . This compound is characterized by the presence of an amino group, a furan ring, and an ethanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride typically involves the reaction of 5-methylfurfural with ammonia and hydrogen chloride. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include ethanol and water.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted furans, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(furan-2-yl)ethanone Hydrochloride
- 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride
- 1-(2-Amino-4-methylthiazol-5-yl)ethanone Hydrochloride
Uniqueness
2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride is unique due to the presence of the 5-methylfuran ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H10ClNO2 |
|---|---|
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
2-amino-1-(5-methylfuran-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-5-2-3-7(10-5)6(9)4-8;/h2-3H,4,8H2,1H3;1H |
Clave InChI |
HKVZKMLAMZWZQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)
![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)



